N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as APTP, is a compound that has been widely studied for its potential use in scientific research. APTP is a thiazole derivative that has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer effects. In
Scientific Research Applications
Synthesis and Biological Evaluation
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is part of a series of synthesized compounds including aminothiazoles, thiazolylacetonitrile, and others. These compounds were evaluated for their analgesic, and anti-inflammatory properties, revealing potential biological activities in these areas (Thabet et al., 2011).
Antioxidant and Anticancer Activity
This chemical has been linked to studies focusing on its antioxidant and anticancer activities. Compounds containing similar structures have been shown to exhibit significant antioxidant activity, sometimes surpassing known antioxidants like ascorbic acid. Additionally, their anticancer activity against various human cancer cell lines, including glioblastoma and triple-negative breast cancer, has been explored (Tumosienė et al., 2020).
Synthesis of Benzothiazole Derivatives for Anticancer Agents
In the realm of anticancer research, benzothiazole derivatives, closely related to this compound, have been synthesized and investigated. These studies aim to understand how various substitutions on the benzothiazole scaffold can impact antitumor properties (Osmaniye et al., 2018).
Antimicrobial Properties
Research also delves into the antimicrobial properties of related compounds, highlighting their potential in fighting bacterial and mycotic infections. The synthesis and testing of these compounds reveal significant activities against various bacterial strains (Baranovskyi et al., 2018).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(27-19)22-17(25)11-12-26-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGJQSXXAYVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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